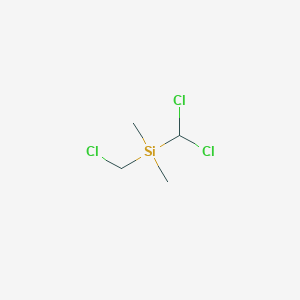

(Chloromethyl)(dichloromethyl)dimethylsilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chloromethyl(dichloromethyl)dimethylsilane is a compound that falls within the class of organosilicon compounds, which are characterized by the presence of carbon-silicon (C-Si) bonds. These compounds are of significant interest due to their unique properties and potential applications in various fields, including materials science and organic synthesis.

Synthesis Analysis

The synthesis of chloromethylsilanes can involve various starting materials and reagents. For instance, the reaction between dichlorodimethylsilane and sodium potassium bismuthide leads to the formation of a cage compound with a unique structure, as demonstrated in the synthesis of decamethyl-1,4-dibismutha-2,3,5,6,7-pentasilabicyclo[2.2.1]heptane . Additionally, the telomerization of dimethylcyclosiloxanes with dichlorodimethylsilane results in the formation of α,ω-dichloropolydimethylsiloxanes, which are polymer-homologs containing inorganic chains .

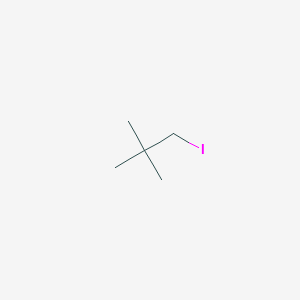

Molecular Structure Analysis

The molecular structure of chloromethylsilanes has been extensively studied using various techniques such as X-ray crystallography and gas-phase electron diffraction. For example, the molecular structure of chloro[1-{1,1-dimethyl-2-(4′methoxybenzoyl)hydrazonium} methyl]dimethylsilane has been determined by X-ray analysis, revealing a trigonal-bipyramidal coordination with axial O and Cl atoms . Similarly, the structure of (OSi)chloro[1-(1,1-dimethyl-2-trifluoroacetylhydrazonium)methyl]dimethylsilane has been elucidated, showing a chelate six-membered silacarbofunctional cycle .

Chemical Reactions Analysis

Chloromethylsilanes undergo various chemical reactions, including thermal rearrangement and reactions with diols. The thermal rearrangement of chloromethylsilanes, such as (chloromethyl)dimethylsilane, involves the migration of a chlorine atom from carbon to silicon and a simultaneous hydrogen migration from silicon to carbon, forming different chlorosilanes . Moreover, (chloromethyl)trichlorosilane reacts with 2,2-dimethylpropane-1,3-diol to produce α-carbofunctional heterocycles, indicating the versatility of these compounds in forming cyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloromethylsilanes are influenced by their molecular structure and conformation. Gas-phase electron diffraction studies have provided insights into the conformational composition and torsional potential of compounds like chloromethyldichloromethylsilane and chloromethyldimethylchlorosilane, revealing the existence of anti and gauche conformers and their respective energy differences . These properties are crucial for understanding the behavior of chloromethylsilanes in different environments and their potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

(Chloromethyl)(dichloromethyl)dimethylsilane has been explored in the synthesis of various organosilicon compounds. For instance, it has been used in the reactions with metals such as zinc and magnesium to investigate the synthesis of 1,1-dimethylsilicocyclopropane. This research aimed at understanding the formation of cyclopropanes from 1,3-dihalopropanes under specific conditions, shedding light on the reactivity and potential applications of bis-(halomethyl)-dimethylsilanes in creating novel organosilicon structures (J. Roberts & S. Dev, 1951).

Organofunctional Disilanes

The compound has also been a subject of interest in the study of organofunctional disilanes. Researchers have synthesized new organofunctional disilanes like (dichloromethyl)pentamethyldisilane and explored their chemical behaviors. These studies provide insights into the synthesis and potential applications of disilanes in materials science and organosilicon chemistry (M. Kumada & M. Ishikawa, 1964).

Radical Cascade Reactions

In synthetic chemistry, (chloromethyl)(dichloromethyl)dimethylsilane has been utilized in radical cascade reactions to efficiently produce fused polycyclic cyclopropanes. These reactions highlight the versatility of (dichloromethyl)dimethylsilyl ethers as both initiators and terminators in radical processes, offering a pathway to designing novel organic synthesis strategies (Matthew L. Maddess et al., 2007).

Safety And Hazards

Eigenschaften

IUPAC Name |

chloromethyl-(dichloromethyl)-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl3Si/c1-8(2,3-5)4(6)7/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIHDDQMGCGAQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCl)C(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563814 |

Source

|

| Record name | (Chloromethyl)(dichloromethyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Chloromethyl)(dichloromethyl)dimethylsilane | |

CAS RN |

18171-70-5 |

Source

|

| Record name | (Chloromethyl)(dichloromethyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate](/img/structure/B98796.png)